molecular formula C7H8ClFN2 B1314038 4-Fluorobenzamidine Hydrochloride CAS No. 456-14-4

4-Fluorobenzamidine Hydrochloride

Cat. No.: B1314038
CAS No.: 456-14-4
M. Wt: 174.60 g/mol
InChI Key: JQDATBKJKUWNGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine Hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst to form 4-fluorobenzamidine. This intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzamidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzamidine Hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, making it useful in research and therapeutic applications .

Comparison with Similar Compounds

  • 4-Methylbenzamidine Hydrochloride
  • 4-(Trifluoromethyl)benzamidine
  • 3,5-Difluorobenzamidine Hydrochloride
  • 3-Fluoro-4-Methylbenzamidine Hydrochloride
  • 4-Aminobenzamidine Dihydrochloride

Comparison: 4-Fluorobenzamidine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and material science .

Properties

CAS No.

456-14-4

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

4-fluorobenzenecarboximidamide;hydron;chloride

InChI

InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H

InChI Key

JQDATBKJKUWNGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)F.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

310 cm3 of ethanol saturated with ammonia was added to 83 g (0.41 mol) of 4-fluorobenzimidate hydrogen chloride and stirred at room temperature for one day and night. Approximately half of the ethanol was distilled off and the residue was recrystallized to yield 70 g (0.40 mol) of 4-fluorobenzamidine hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluorobenzimidate hydrogen chloride
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
4-fluorobenzamidine hydrogen chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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